2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile 2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 854382-08-4
VCID: VC6035732
InChI: InChI=1S/C12H10N4/c13-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10/h1-7H,9H2,(H,15,16)
SMILES: C1=CC(=C(N=C1)NCC2=CC=NC=C2)C#N
Molecular Formula: C12H10N4
Molecular Weight: 210.24

2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile

CAS No.: 854382-08-4

Cat. No.: VC6035732

Molecular Formula: C12H10N4

Molecular Weight: 210.24

* For research use only. Not for human or veterinary use.

2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile - 854382-08-4

Specification

CAS No. 854382-08-4
Molecular Formula C12H10N4
Molecular Weight 210.24
IUPAC Name 2-(pyridin-4-ylmethylamino)pyridine-3-carbonitrile
Standard InChI InChI=1S/C12H10N4/c13-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10/h1-7H,9H2,(H,15,16)
Standard InChI Key LOTLEDCPOAPHBD-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)NCC2=CC=NC=C2)C#N

Introduction

Structural and Chemical Identity

Molecular Composition

2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile has the molecular formula C₁₂H₁₀N₄ and a molecular weight of 210.23 g/mol . Its IUPAC name derives from the nicotinonitrile backbone (3-cyanopyridine) functionalized at the 2-position by a (pyridin-4-ylmethyl)amino group. The InChIKey LOTLEDCPOAPHBD-UHFFFAOYSA-N provides a unique identifier for computational studies .

Synthesis and Reactivity

Synthetic Routes

The compound can be synthesized via condensation reactions similar to those used for related nicotinonitriles :

  • Aldehyde Condensation: Reacting 4-pyridinecarboxaldehyde with 2-aminonicotinonitrile in the presence of ammonium acetate and piperidine in ethanol.

  • Nucleophilic Substitution: Treating 2-chloronicotinonitrile derivatives with pyridin-4-ylmethanamine.

Derivative Formation

Nicotinonitriles serve as precursors for diverse heterocycles. For example:

  • Reaction with POCl₃/PCl₅ yields 2-chloropyridines .

  • Hydrazine hydrate forms 2-hydrazinyl derivatives, enabling further cyclization into triazoles or pyrazoles .

Table 1: Representative Reactions of Nicotinonitrile Analogs

ReactantProductApplication
PhenylisothiocyanatePyridine-1(2H)-carbothioamidesAnticancer agents
n-OctylamineBis(nicotinonitrile) derivativesFluorescent probes
1,4-PhenylenediaminePolycyclic aminesMaterials science
SupplierPurityPrice (USD)Quantity
Matrix Scientific95%126500 mg
American Custom Chemicals95%638–6930.5–1 g

Research Directions and Challenges

Unresolved Questions

  • Pharmacokinetics: Absorption, distribution, and metabolism profiles remain uncharacterized.

  • Synthase Inhibition: Potential as a COX-2 or EGFR inhibitor warrants computational modeling.

Industrial Applications

  • Fluorescent Tags: Pyridine derivatives emit in the 400–600 nm range, useful in bioimaging .

  • Coordination Chemistry: The nitrile group may bind transition metals for catalytic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator